A Comprehensive Technical Guide to the Physical and Chemical Properties of Dibenzosuberone
A Comprehensive Technical Guide to the Physical and Chemical Properties of Dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzosuberone, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant amitriptyline.[1][2] Its rigid, three-dimensional structure also makes it a valuable scaffold for the design of novel therapeutic agents, including inhibitors of p38 MAP kinase, which are implicated in inflammatory diseases.[3] This technical guide provides an in-depth overview of the physical and chemical properties of Dibenzosuberone, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and biological relevance.
Physical Properties of Dibenzosuberone
Dibenzosuberone is typically a white to pale yellow solid at room temperature, with its appearance potentially varying between solid crystals, a solidified melt, or a supercooled liquid due to its relatively low melting point.[4][5] It is largely insoluble in water but soluble in various organic solvents.
Table 1: Physical and Chemical Properties of Dibenzosuberone
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 31 - 34 °C | |
| Boiling Point | 148 °C at 0.3-0.4 mmHg (hPa) | |
| 191-194 °C at 7 hPa | ||
| 378.3 °C at 760 mmHg (estimated) | ||
| Density | 1.16 g/cm³ at 25 °C | |
| Solubility in Water | 0.03 g/L (insoluble) | |
| Flash Point | 113 °C (closed cup) | |
| Appearance | White to pale yellow solid/crystals | |
| Refractive Index | 1.63 | |
| InChI Key | BMVWCPGVLSILMU-UHFFFAOYSA-N | |
| SMILES | O=C1c2c(cccc2)CCc3c1cccc3 |
Chemical Properties and Reactivity
The chemical reactivity of Dibenzosuberone is primarily centered around its ketone functional group and the adjacent aromatic rings. These sites allow for a variety of chemical modifications, making it a versatile building block in organic synthesis.
Key Chemical Reactions:
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Synthesis via Friedel-Crafts Acylation: The synthesis of Dibenzosuberone itself is a classic example of intramolecular Friedel-Crafts acylation. 2-Phenethyl-benzoyl chloride, when treated with a Lewis acid catalyst like aluminum chloride, cyclizes to form the tricyclic ketone structure of Dibenzosuberone. This reaction is a cornerstone for creating the dibenzocycloheptene core.
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Reactions at the Carbonyl Group: The ketone group is susceptible to nucleophilic attack. A key reaction is the Grignard reaction with (3-dimethylaminopropyl)magnesium chloride. This reaction forms a tertiary alcohol, which is a direct precursor to amitriptyline.
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Dehydration: Following the Grignard reaction, the resulting tertiary alcohol can be readily dehydrated under acidic conditions (e.g., with sulfuric acid) to form the exocyclic double bond characteristic of amitriptyline.
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Bromination: The aromatic rings of Dibenzosuberone can undergo electrophilic aromatic substitution, such as bromination, to produce various bromo-derivatives. These derivatives are used to synthesize other potentially biologically active compounds.
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Reduction: The ketone can be reduced to the corresponding alcohol, dibenzosuberol, or completely deoxygenated to form the dibenzosuberane skeleton.
Experimental Protocols
Accurate characterization of Dibenzosuberone is crucial for its use in research and drug development. The following are detailed methodologies for determining its key properties and confirming its identity and purity.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity assessment. A pure crystalline solid typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting point range.
Methodology (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry Dibenzosuberone is packed into a capillary tube to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).
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Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Boiling Point at Reduced Pressure
Principle: For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure. The Thiele tube method is a common micro-scale technique for this purpose.
Methodology (Thiele Tube Method):
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Sample Preparation: A small amount of Dibenzosuberone (approx. 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
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Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure.
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Heating: The arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the inverted capillary will bubble out.
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Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. The heat is then removed.
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Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. The pressure at which the measurement was taken must also be recorded.
Characterization by Spectroscopy
Spectroscopic methods are essential for confirming the chemical structure and purity of Dibenzosuberone.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
Methodology:
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Sample Preparation: A small amount of solid Dibenzosuberone is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure good contact.
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Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
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Sample Scan: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For Dibenzosuberone, key peaks would include a strong C=O stretch for the ketone (around 1680-1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretches for the aromatic rings (around 1400-1600 cm⁻¹).
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms (protons). Chemical shift, integration, and spin-spin splitting patterns are used to elucidate the connectivity of atoms.
Methodology:
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Sample Preparation: A small amount of Dibenzosuberone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.
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Data Analysis: The spectrum is analyzed to identify the signals corresponding to the different protons in the molecule. For Dibenzosuberone, one would expect to see signals for the aromatic protons in the downfield region (approx. 7.0-8.0 ppm) and signals for the aliphatic ethylene bridge protons in the upfield region (approx. 3.1 ppm). The integration of these signals should correspond to the number of protons in each environment (8 aromatic, 4 aliphatic).
C. Purity Assessment by Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Methodology:
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Sample Preparation: A dilute solution of Dibenzosuberone is prepared in a suitable volatile solvent (e.g., dichloromethane or acetone).
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Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID) is used. The temperatures of the injection port, column oven, and detector are set appropriately.
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Injection and Separation: A small volume of the sample solution is injected into the GC. The carrier gas (e.g., helium) transports the vaporized sample through the column, where separation occurs.
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Data Analysis: The detector response is recorded as a chromatogram. The percent purity is calculated by dividing the area of the peak corresponding to Dibenzosuberone by the total area of all peaks (excluding the solvent peak) and multiplying by 100.
Key Applications and Logical Pathways
Dibenzosuberone's primary significance lies in its role as a synthetic precursor and a molecular scaffold.
Synthesis of Amitriptyline
Dibenzosuberone is the starting material for the industrial synthesis of the antidepressant amitriptyline. The pathway involves a two-step sequence: nucleophilic addition of a Grignard reagent to the ketone, followed by acid-catalyzed dehydration.
Caption: Synthetic pathway from Dibenzosuberone to Amitriptyline.
Role as a Kinase Inhibitor Scaffold
Dibenzosuberone derivatives have been designed and synthesized as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. The general principle of kinase inhibition involves a molecule (the inhibitor) binding to the kinase, often at the ATP-binding site, preventing the kinase from phosphorylating its downstream substrate.
Caption: Mechanism of p38 MAP Kinase inhibition.
General Experimental Workflow for Characterization
The logical flow for characterizing a chemical compound like Dibenzosuberone involves synthesis, purification, and subsequent analysis of its physical and chemical properties to confirm identity, purity, and structure.
Caption: Workflow for the synthesis and characterization of Dibenzosuberone.
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
